2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
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Overview
Description
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine is an organic compound with a complex structure that includes a pyrazole ring and a methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine typically involves the reaction of 3-methylbenzyl chloride with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyrazole ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of pyrazole oxides.
Reduction: Formation of reduced pyrazole derivatives.
Substitution: Formation of various substituted pyrazole compounds.
Scientific Research Applications
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
- 2-[(4-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
- 2-[(3-chlorophenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
- 2-[(3-methoxyphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine
Uniqueness
2-[(3-methylphenyl)methyl]-2,3-dihydro-1H-pyrazol-3-imine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the 3-methylphenyl group can enhance its lipophilicity, potentially improving its ability to interact with lipid membranes and biological targets.
Properties
Molecular Formula |
C11H13N3 |
---|---|
Molecular Weight |
187.24 g/mol |
IUPAC Name |
2-[(3-methylphenyl)methyl]pyrazol-3-amine |
InChI |
InChI=1S/C11H13N3/c1-9-3-2-4-10(7-9)8-14-11(12)5-6-13-14/h2-7H,8,12H2,1H3 |
InChI Key |
ZUTBNCYKRWAETQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)CN2C(=CC=N2)N |
Origin of Product |
United States |
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